![molecular formula C12H20N2O3Si B130754 4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline CAS No. 215656-99-8](/img/structure/B130754.png)

4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline

概要

説明

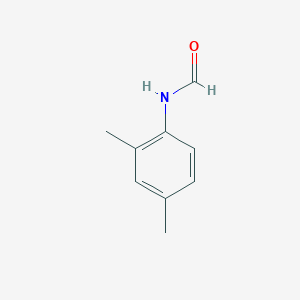

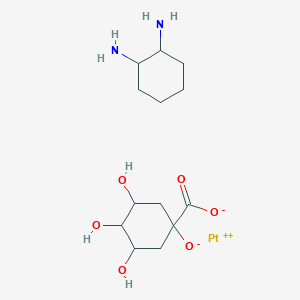

4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline is an organic compound with the molecular formula C10H19NO3Si. It is a silyl ether derivative of 2-nitroaniline and is used in a variety of scientific research applications. This compound has been used in the synthesis of various compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Role in Organic Magnetic Materials

Hydrogen bonds in benzimidazole-based organic magnetic materials were studied, revealing the synthesis and characterization of highly stable nitroxide radicals. These radicals crystallize as dimeric pairs with N−H hydrogen bond donors and N−O acceptors, demonstrating a unique behavior in terms of their magnetic and structural properties. Such compounds are significant for understanding the role of hydrogen bonds in scaffolding crystal structures or functioning as exchange linkers in magnetic materials (Ferrer et al., 2001).

Synthesis and Redox Properties

The synthesis and properties of certain nitroxides, which are crucial for their application as molecular probes and labels in various scientific fields, have been investigated. These studies highlight the importance of the steric and electronic effects of substituents on the redox properties of nitroxides, demonstrating their utility in biophysics, structural biology, and biomedical research (Zhurko et al., 2020).

Organic Synthesis Using tert-Butyl Nitrite

tert-Butyl nitrite (TBN) has been identified as a versatile reagent in various organic transformations. Its role in activating molecular oxygen for initiating radical reactions, including nitration and oxidation, highlights its importance in organic synthesis. This versatility promotes further exploration and application in synthesizing complex organic compounds (Li & Jia, 2017).

Role in Synthesis of Stable Free Radicals

Research into the hetero-Cope rearrangement for synthesizing highly water-soluble stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, underscores the utility of tert-butyl and nitroaniline derivatives in creating compounds with significant stability and solubility properties. These characteristics are essential for their application in various scientific studies, including materials science and chemistry (Marx & Rassat, 2002).

特性

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13)11(8-9)14(15)16/h6-8H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNJDAOTEAHWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476384 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline | |

CAS RN |

215656-99-8 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)